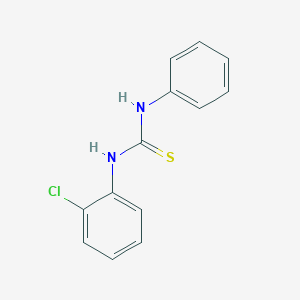

1-(2-Chlorophenyl)-3-phenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153655. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chlorophenyl)-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2S/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXBIVMCTDXUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351356 | |

| Record name | 1-(2-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1932-36-1 | |

| Record name | 1932-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-chlorophenyl)-3-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-CHLOROPHENYL)-3-PHENYL-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological Activity of 1-(2-Chlorophenyl)-3-phenylthiourea and its Analogs: A Technical Overview

Disclaimer: Direct biological activity data for 1-(2-Chlorophenyl)-3-phenylthiourea is limited in the public domain. This document provides a comprehensive overview of the biological activities of structurally related phenylthiourea derivatives, particularly those with halogen substitutions. The findings presented for these analogs may not be directly extrapolated to this compound but offer valuable insights into the potential therapeutic applications of this class of compounds.

Introduction

Thiourea derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the thiourea functional group (R1R2N)(R3R4N)C=S allows for diverse substitutions, leading to a wide array of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory effects. Halogenation of the phenyl rings, in particular, has been shown to significantly influence the biological potency of these compounds. This technical guide summarizes the key biological activities of phenylthiourea derivatives, with a focus on anticancer and antimicrobial applications, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of phenylthiourea derivatives against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various halogenated and substituted phenylthiourea derivatives against different human cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 ± 0.72 | [1] |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 7.6 ± 1.75 | [1] |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 9.4 ± 1.85 | [1] |

| 3,4-dichloro-phenyl substituted thiourea | PC3 (prostate cancer) | >10 | [1] |

| 4-CF3-phenyl substituted thiourea | PC3 (prostate cancer) | 6.9 ± 1.64 | [1] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D (breast cancer) | Not specified, but noted as having better cytotoxicity than hydroxyurea | [2] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (breast cancer) | Not specified, but exhibits cytotoxic activity | [2] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (cervical cancer) | Not specified, but exhibits cytotoxic activity | [2] |

Mechanism of Action: Induction of Apoptosis

Halogenated phenylthiourea derivatives have been shown to induce apoptosis in cancer cells. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Phenylthiourea derivative stock solution (in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the phenylthiourea derivative and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Activity

Phenylthiourea derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The introduction of halogen atoms can enhance this antimicrobial activity.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiourea derivatives against various microorganisms.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivative with 3-chloro-4-fluorophenyl moiety | Staphylococcus aureus | 2-32 | [3] |

| Thiourea derivative with 3-chloro-4-fluorophenyl moiety | Gram-positive cocci (hospital strains) | 2-32 | [3] |

| Thiourea derivative with fluorine and chlorine substitutions | Gram-positive cocci | Noted as having strong potency | [3] |

| Thiourea derivatives tagged with thiadiazole | S. aureus | 0.95 - 3.25 | [4] |

| Thiourea derivatives tagged with thiadiazole | B. subtilis | 0.95 - 3.25 | [4] |

| Thiourea derivatives tagged with thiadiazole | E. coli | 0.95 - 3.25 | [4] |

| Thiourea derivatives tagged with thiadiazole | P. aeruginosa | 0.95 - 3.25 | [4] |

| Thiourea derivatives tagged with thiadiazole | A. flavus | 0.95 - 3.25 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Phenylthiourea derivative stock solution

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Perform serial two-fold dilutions of the phenylthiourea derivative in the broth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection as the lowest concentration with no visible turbidity.

Enzyme Inhibition

Certain phenylthiourea derivatives are known to inhibit specific enzymes. For example, phenylthiourea itself is a well-known inhibitor of tyrosinase, a key enzyme in melanin synthesis. Other derivatives have been investigated as inhibitors of Macrophage Migration Inhibitory Factor (MIF), a proinflammatory cytokine.

Conclusion

While specific biological activity data for this compound remains to be fully elucidated, the broader class of halogenated phenylthiourea derivatives demonstrates significant potential as anticancer and antimicrobial agents. The quantitative data and experimental protocols provided in this guide, based on structurally similar compounds, offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic applications of this chemical scaffold. Further investigation into the specific activities and mechanisms of action of this compound is warranted to fully understand its pharmacological profile.

References

- 1. US9387186B2 - Thiourea derivatives - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Chlorophenyl)-3-phenylthiourea: A Technical Overview of a Potential Bioactive Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(2-chlorophenyl)-3-phenylthiourea is a member of the diverse class of thiourea derivatives, compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. While specific research on this particular molecule is limited, the broader family of phenylthiourea analogs has demonstrated promising potential as antimicrobial and anticancer agents. This technical guide consolidates the available information on closely related compounds to provide a foundational understanding of the synthesis, potential biological activities, and mechanisms of action that could be attributed to this compound.

Synthesis and Chemical Properties

The synthesis of 1,3-disubstituted thioureas is typically achieved through a straightforward single-step reaction. The general approach involves the reaction of an isothiocyanate with a primary amine. In the case of this compound, this would involve the reaction of 2-chlorophenyl isothiocyanate with aniline, or phenyl isothiocyanate with 2-chloroaniline.

A common synthetic protocol is as follows:

Experimental Protocol: General Synthesis of 1,3-Disubstituted Thioureas

-

Reactant Preparation: Dissolve the desired isothiocyanate (e.g., phenyl isothiocyanate) in a suitable solvent such as acetone or tetrahydrofuran (THF).

-

Amine Addition: To this solution, add an equimolar amount of the corresponding amine (e.g., 2-chloroaniline) dissolved in the same solvent.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the solvent is often removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final 1,3-disubstituted thiourea product.

Potential Biological Activities and Quantitative Data

Cytotoxic Activity

Numerous 1,3-disubstituted thiourea derivatives have been evaluated for their anticancer properties against various human cancer cell lines. The data from these studies, summarized in the table below, suggest that the substitution pattern on the phenyl rings plays a crucial role in the cytotoxic potency.

| Compound | Cell Line | IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0[1] |

| SW620 (colon cancer) | 1.5[1] | |

| PC3 (prostate cancer) | 6.9[1] | |

| K-562 (leukemia) | 6.3[1] | |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 7.6[1] |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 9.4[1] |

This table presents data for analogs of this compound to indicate potential activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period, typically 48-72 hours.

-

MTT Addition: Following treatment, the media is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

Antimicrobial Activity

Thiourea derivatives and their metal complexes have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi. Some copper (II) complexes of halogenated phenylthiourea derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL.[2] These compounds are believed to exert their effect by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2]

Potential Mechanisms of Action

Based on studies of related compounds, this compound may exert its biological effects through various mechanisms.

Inhibition of Key Signaling Pathways in Cancer

Several signaling pathways are implicated in the anticancer activity of thiourea derivatives. For instance, a derivative of quinazoline containing a 2-bromo-5-(trifluoromethoxy)phenylthiourea moiety was found to suppress the proliferation and migration of human cervical cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[1]

Caption: Hypothesized Wnt/β-catenin pathway inhibition.

Induction of Autophagy

Some phenylthiourea compounds have been shown to induce autophagy, a cellular process of self-degradation that can have dual roles in cancer, either promoting survival or cell death. 1-phenyl-2-thiourea (PTU) has been observed to increase autophagic flux in zebrafish embryos.[3]

Caption: Experimental workflow for autophagy assessment.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the fields of oncology and microbiology. While direct experimental data for this specific molecule is scarce, the extensive research on its analogs provides a strong rationale for its investigation as a bioactive agent. Future studies should focus on the synthesis and rigorous biological evaluation of this compound to determine its specific cytotoxic and antimicrobial activities and to elucidate its precise mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide offer a solid framework for such research endeavors.

References

- 1. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives | MDPI [mdpi.com]

- 3. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

The Landscape of Phenylthiourea Derivatives in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiourea scaffold, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the thiourea core allows for diverse structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This technical guide focuses on the discovery and development of 1-(2-chlorophenyl)-3-phenylthiourea derivatives, a class of compounds with potential therapeutic applications. While specific research on derivatives of this particular scaffold is limited, this paper will draw upon the broader knowledge of phenylthiourea derivatives to provide a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action.

Synthesis of Phenylthiourea Derivatives

The synthesis of 1,3-disubstituted thiourea derivatives is typically a straightforward process, most commonly involving the reaction of an isothiocyanate with a primary amine. The general synthetic scheme allows for the introduction of a wide variety of substituents on both phenyl rings, facilitating the generation of large compound libraries for structure-activity relationship (SAR) studies.

A general workflow for the synthesis of this compound derivatives is outlined below.

Biological Activities and Structure-Activity Relationships

Phenylthiourea derivatives have demonstrated promising activity in several therapeutic areas, most notably as anticancer and antimicrobial agents. The biological effects are often dictated by the nature and position of the substituents on the phenyl rings.

Anticancer Activity

Numerous studies have highlighted the potential of phenylthiourea derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines. The presence of electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the phenyl rings is often associated with enhanced cytotoxic activity.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-(Trifluoromethyl)phenylthiourea Analogues | SW480 (Colon) | ≤ 10 | [1] |

| 3-(Trifluoromethyl)phenylthiourea Analogues | SW620 (Colon) | ≤ 10 | [1] |

| 3-(Trifluoromethyl)phenylthiourea Analogues | PC3 (Prostate) | ≤ 10 | [1] |

| 3,4-Dichlorophenyl-containing Thioureas | SW620 (Colon) | 1.5 - 8.9 | [1] |

| 4-CF3-phenyl-containing Thioureas | SW620 (Colon) | 1.5 - 8.9 | [1] |

The proposed mechanisms of action for the anticancer effects of thiourea derivatives are diverse and can include the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the epidermal growth factor receptor (EGFR) signaling cascade, which is often dysregulated in cancer.

Antimicrobial Activity

Phenylthiourea derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi. The mechanism of their antimicrobial action is thought to involve the disruption of essential cellular processes.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Copper(II) complexes of halogenophenylthioureas | Methicillin-resistant Staphylococci | 2 | |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide | Staphylococcus aureus | 50-100 | |

| N-(diphenylcarbamothioyl)cyclohexanecarboxamide | Candida albicans | 25-50 |

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives

To a solution of the appropriately substituted aniline (1.0 mmol) in a suitable solvent such as acetone or ethanol, an equimolar amount of 2-chlorophenyl isothiocyanate (1.0 mmol) is added. The reaction mixture is then stirred at room temperature or heated under reflux for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound derivative. The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The synthesized thiourea derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with the compounds for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

While the direct exploration of this compound derivatives remains a nascent field, the broader class of phenylthiourea compounds continues to be a fertile ground for the discovery of novel therapeutic agents. Their synthetic accessibility and the wide range of achievable structural diversity make them attractive candidates for further investigation. Future research should focus on the systematic exploration of the chemical space around the this compound scaffold to identify derivatives with enhanced potency and selectivity against various disease targets. A deeper understanding of their mechanisms of action will be crucial for their rational design and development as next-generation therapeutics.

References

Unveiling the Enigmatic Role of 1-(2-chlorophenyl)-3-phenylthiourea in Enzyme Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of 1-(2-chlorophenyl)-3-phenylthiourea as an enzyme inhibitor. While part of a broader class of biologically active thiourea derivatives, specific quantitative data on its inhibitory potency remains elusive in publicly accessible research. This document synthesizes the available qualitative information and provides detailed experimental protocols for its synthesis and evaluation against key enzymes, offering a foundational resource for further investigation.

Enzyme Inhibition Profile: A Qualitative Assessment

Research into a series of unsymmetrical thiourea derivatives has identified their potential as anticholinesterase agents. Within this work, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of neurotransmission.

While the study highlighted other analogues as more potent inhibitors, it was noted that the IC50 value for this compound against both AChE and BChE was greater than 100 µg/mL. Specific quantitative data was not provided for this particular compound in the primary literature. For comparative purposes, the data for the most active compounds in the series are presented below.

Table 1: Anticholinesterase Activity of Selected Thiourea Derivatives

| Compound | Target Enzyme | IC50 (µg/mL) |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | 50 |

| Butyrylcholinesterase (BChE) | 60 | |

| 1-(1,1-dibutyl)-3-phenylthiourea | Acetylcholinesterase (AChE) | 58 |

| Butyrylcholinesterase (BChE) | 63 | |

| This compound | Acetylcholinesterase (AChE) | > 100 |

| Butyrylcholinesterase (BChE) | > 100 | |

| Galantamine (Standard) | Acetylcholinesterase (AChE) | 15 |

| Butyrylcholinesterase (BChE) | 15 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide established protocols for the synthesis of this compound and the enzymatic assays for determining its anticholinesterase activity.

Synthesis of this compound

The synthesis of unsymmetrical thioureas such as this compound is typically achieved through the reaction of an appropriate isothiocyanate with a primary amine.

Materials and Reagents:

-

2-Chloroaniline

-

Phenyl isothiocyanate

-

Ethanol (or another suitable solvent like acetone)

-

Hydrochloric acid (HCl)

-

Ammonium thiocyanate (for an alternative synthesis route)

-

Round bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Preparation of 2-chlorophenyl isothiocyanate (if not commercially available): This intermediate can be synthesized from 2-chloroaniline. A common method involves reacting the aniline with thiophosgene or by treating the corresponding dithiocarbamate salt with a coupling agent.

-

Reaction: In a round-bottom flask, dissolve an equimolar amount of 2-chloroaniline in ethanol. To this solution, add an equimolar amount of phenyl isothiocyanate dropwise while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Anticholinesterase Activity Assay (Ellman's Method)

The inhibitory activity of this compound against AChE (from Electric eel) and BChE (from equine serum) can be determined spectrophotometrically using the method developed by Ellman.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electric eel

-

Butyrylcholinesterase (BChE) from equine serum

-

This compound (test compound)

-

Galanthamine (standard inhibitor)

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATChI), 0.5 mM

-

Butyrylthiocholine iodide (BTChI), 0.5 mM

-

5,5'-dithiobis-2-nitrobenzoic acid (DTNB), 0.2273 mM

-

96-well microplate

-

Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound, this compound, in a suitable solvent (e.g., DMSO) and make serial dilutions in 0.1 M phosphate buffer (pH 8.0) to achieve a range of test concentrations.

-

Prepare solutions of AChE (0.03 U/mL) and BChE (0.01 U/mL) in phosphate buffer.

-

Prepare fresh solutions of the substrates (ATChI and BTChI) and the DTNB reagent in distilled water.

-

-

Assay in 96-Well Plate:

-

To each well, add 205 µL of the appropriate concentration of the test compound solution (or standard/blank).

-

Add 5 µL of the DTNB reagent to each well.

-

Add 5 µL of the respective enzyme solution (AChE or BChE) to the test and control wells.

-

-

Incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 5 µL of the corresponding substrate solution (ATChI for AChE or BTChI for BChE) to each well to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for 4 minutes at 30°C.

-

Calculation:

-

Calculate the rate of reaction (V = ΔAbs/Δt).

-

The percentage of enzyme inhibition can be calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the synthesis and enzyme inhibition assay workflows.

Conclusion and Future Directions

This compound has been identified as a weak inhibitor of both acetylcholinesterase and butyrylcholinesterase. The lack of specific IC50 values in the current literature, however, underscores a significant gap in our understanding of its full potential and structure-activity relationship.

Future research should focus on:

-

Quantitative Inhibitory Studies: Performing detailed kinetic studies to determine the precise IC50 and Ki values of this compound against AChE and BChE.

-

Mechanism of Inhibition: Investigating whether the inhibition is competitive, non-competitive, or uncompetitive to understand its interaction with the enzyme's active site.

-

Broader Enzyme Profiling: Screening this compound against a wider panel of enzymes, such as tyrosinases and ureases, where other thiourea derivatives have shown significant activity.

-

In Silico Modeling: Employing molecular docking studies to predict the binding mode of this compound with its target enzymes, which can guide the design of more potent analogues.

The protocols and information provided in this guide serve as a robust starting point for researchers to build upon, with the ultimate goal of fully elucidating the therapeutic potential of this and related thiourea compounds.

A Technical Guide to the Cytotoxic Potential of 1,3-Disubstituted Thiourea Derivatives: A Surrogate Analysis for 1-(2-chlorophenyl)-3-phenylthiourea

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer properties.[1] Their structural versatility allows for modifications that can enhance their cytotoxic effects against various cancer cell lines.[1][2] This technical guide summarizes the cytotoxic activity, experimental protocols, and proposed mechanisms of action of several 1,3-disubstituted thiourea derivatives, serving as a valuable resource for researchers and drug development professionals interested in the potential of 1-(2-chlorophenyl)-3-phenylthiourea and related analogs.

Data Presentation: Cytotoxic Activity of Thiourea Derivatives

The cytotoxic activity of various 1,3-disubstituted thiourea derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 ± 0.72 | Cisplatin | - |

| 1-(2,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 5.8 ± 0.76 | Cisplatin | - |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 7.6 ± 1.75 | Cisplatin | - |

| 1-(4-(trifluoromethyl)phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | - | Cisplatin | - |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 9.4 ± 1.85 | Cisplatin | - |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 | - | Cisplatin | - |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 0.31 mM | Hydroxyurea | - |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 0.94 mM | Hydroxyurea | - |

Data sourced from studies on various substituted thiourea derivatives.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic activity of thiourea derivatives.

1. Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as SW480 (primary colon cancer), SW620 (metastatic colon cancer), PC3 (prostate cancer), and K-562 (leukemia) are commonly used.[3][4] Normal cell lines like HaCaT (human keratinocytes) are often included to assess selectivity.[4]

-

Culture Medium: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

2. Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

3. Apoptosis Assessment (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

-

Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathways

The cytotoxic effects of many 1,3-disubstituted thiourea derivatives are attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.

Caption: Proposed mechanism of action for cytotoxic thiourea derivatives.

Experimental Workflow

The general workflow for evaluating the cytotoxic activity of a novel compound is a multi-step process.

Caption: General workflow for in vitro cytotoxicity testing.

Mechanisms of Cytotoxic Activity

Studies on various 1,3-disubstituted thiourea derivatives suggest that their anticancer effects are mediated through multiple mechanisms:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][5] This is often associated with the activation of caspases, a family of proteases that play a crucial role in the execution of apoptosis.[2][6]

-

Cell Cycle Arrest: Some analogs have been observed to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

-

Inhibition of Pro-inflammatory Cytokines: Certain derivatives have been found to inhibit the secretion of interleukin-6 (IL-6), a cytokine that is often associated with tumor progression and inflammation.[2][4]

-

Modulation of NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, cell survival, and proliferation. Some thiourea compounds have been shown to inhibit NF-κB activation, which can lead to a decrease in the secretion of vascular endothelial growth factor (VEGF) and subsequent anti-angiogenic effects.[2][6]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptotic pathways in cancer cells.

Conclusion

While specific data for this compound is lacking, the extensive research on structurally related 1,3-disubstituted thiourea derivatives provides a strong foundation for predicting its potential as a cytotoxic agent. The available evidence suggests that this class of compounds exerts its anticancer effects through the induction of apoptosis, modulation of key signaling pathways such as NF-κB, and inhibition of pro-inflammatory cytokines. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for such future studies.

References

- 1. mdpi.com [mdpi.com]

- 2. bip.wum.edu.pl [bip.wum.edu.pl]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 1-(2-Chlorophenyl)-3-Phenylthiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, thiourea derivatives have emerged as a promising class of compounds exhibiting a broad spectrum of biological activities. This technical guide focuses on the antimicrobial properties of 1-(2-chlorophenyl)-3-phenylthiourea and its derivatives, providing a comprehensive overview of their in vitro efficacy, experimental evaluation, and potential mechanisms of action. While specific antimicrobial data for this compound is limited in publicly available literature, this guide compiles and presents data from structurally related analogs to provide a valuable resource for researchers in the field.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of thiourea derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for various thiourea derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that the data presented here is for structurally related compounds to this compound and should be used as a reference for further investigation.

Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| N-(p-chlorophenyl)-N'-benzoyl thiourea | - | - | - | - | [1][2] |

| 1-(4-chlorophenyl)thiourea derivative | 32 | - | >1024 | >1024 | [3] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 32 | - | 1024 | 1024 | [3] |

| 1-(3,4-Dichlorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 2-32 | - | - | - | [4] |

| 1-(3-chloro-4-fluorophenyl)-3-(1,3-thiazol-2-yl)thiourea | 2-32 | - | - | - | [4] |

| 1-(3-Aminophenyl)-3-ethylthiourea | Potent | - | Potent | Potent | [5] |

Note: "-" indicates that data was not available in the cited literature.

Table 2: Antifungal Activity of Thiourea Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |

| N-(p-chlorophenyl)-N'-benzoyl thiourea | - | - | [1][2] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 256 | - | [3] |

| Phenylenedithiourea derivatives | Strong activity | - | [6] |

| Thiourea derivatives of 2-thiophenecarboxylic acid | Varied | - | [7] |

Note: "-" indicates that data was not available in the cited literature.

Experimental Protocols

The evaluation of the antimicrobial properties of this compound derivatives involves standardized in vitro susceptibility testing methods. The two most common protocols are the broth microdilution and the agar well/disk diffusion methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Detailed Steps:

-

Preparation of Compounds: A stock solution of the thiourea derivative is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Agar Well/Disk Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Detailed Steps:

-

Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism to create a lawn.

-

Application of Compound:

-

Well Diffusion: Wells are punched into the agar, and a specific volume of the thiourea derivative solution is added to each well.

-

Disk Diffusion: Sterile paper disks impregnated with a known concentration of the compound are placed on the agar surface.

-

-

Incubation: The plates are incubated under suitable conditions.

-

Measurement and Interpretation: The antimicrobial agent diffuses into the agar and inhibits the growth of the microorganism, creating a clear zone of inhibition around the well or disk. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Potential Mechanism of Action

While the precise molecular targets of this compound derivatives are still under investigation, research on the broader class of thiourea compounds suggests several potential mechanisms of action. A prominent hypothesis involves the inhibition of key bacterial enzymes essential for DNA replication and cell division.

Inhibition of Type II Topoisomerases:

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.

By inhibiting these enzymes, this compound derivatives can disrupt critical cellular processes, ultimately leading to bacterial cell death. The presence of the electron-withdrawing chloro group on the phenyl ring is believed to play a significant role in the binding affinity of these compounds to their target enzymes.

Conclusion and Future Directions

The available data on structurally related compounds suggest that this compound derivatives represent a promising scaffold for the development of novel antimicrobial agents. Their potential to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV makes them attractive candidates for combating drug-resistant pathogens.

Future research should focus on:

-

Synthesis and Screening: A systematic synthesis and in vitro screening of a library of this compound derivatives against a broad panel of multidrug-resistant bacteria and fungi is warranted to identify lead compounds with potent activity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing the efficacy and selectivity of these compounds.

-

Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study will help in understanding the relationship between the chemical structure and antimicrobial activity, guiding the design of more potent analogs.

-

In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This technical guide provides a foundational understanding of the antimicrobial potential of this compound derivatives. Further dedicated research is essential to fully unlock their therapeutic promise in the ongoing battle against infectious diseases.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. seejph.com [seejph.com]

- 6. Synthesis and antifungal activities of phenylenedithioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Potential Anticancer Profile of 1-(2-chlorophenyl)-3-phenylthiourea: A Technical Whitepaper

Disclaimer: This document synthesizes the potential anticancer activities of 1-(2-chlorophenyl)-3-phenylthiourea based on extensive research into structurally analogous thiourea derivatives. Direct experimental data on this specific compound is limited in publicly available scientific literature. Therefore, the information presented herein is intended to provide a scientifically grounded projection of its likely mechanisms of action, experimental validation protocols, and potential therapeutic relevance for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer properties. The core structure of N,N'-disubstituted thioureas provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their pharmacological profiles. The presence of a halogenated phenyl ring, as in this compound, is a common feature in many biologically active molecules and is often associated with enhanced efficacy. This whitepaper explores the hypothetical anticancer potential of this compound, drawing parallels from comprehensive studies on related halogenated phenylthiourea compounds. The primary mechanisms of action are anticipated to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Postulated Mechanisms of Anticancer Activity

Based on studies of analogous compounds, this compound is likely to exert its anticancer effects through a multi-faceted approach targeting fundamental cellular processes in cancer cells.

Induction of Apoptosis

A primary mechanism by which many thiourea derivatives exhibit anticancer activity is through the induction of programmed cell death, or apoptosis. Research on structurally similar compounds suggests the activation of the intrinsic apoptotic pathway.[1] This pathway is initiated by cellular stress and culminates in the activation of caspase cascades, leading to the systematic dismantling of the cell.

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, thiourea derivatives have been shown to halt the proliferation of cancer cells by arresting the cell cycle at various phases.[1] By preventing cells from progressing through the cell cycle, these compounds inhibit cell division and tumor growth. A common point of arrest is the G1 phase, which prevents the cell from entering the S phase, where DNA replication occurs.

Caption: Postulated mechanism of G1 phase cell cycle arrest.

Quantitative Data from Analogous Compounds

While specific IC50 values for this compound are not available, the following table summarizes the cytotoxic activities of structurally related halogenated phenylthiourea derivatives against various cancer cell lines, providing a benchmark for its potential efficacy.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dihalogenophenyl derivatives | SW620 (metastatic colon cancer) | 1.5 - 9.4 | [2] |

| PC3 (metastatic prostate cancer) | 6.9 - 13.7 | [2] | |

| 4-(Trifluoromethyl)phenylthiourea | SW480 (primary colon cancer) | ~9.0 | [2] |

| K-562 (chronic myelogenous leukemia) | ~6.3 | [2] | |

| Optically active thiourea derivatives | MCF-7 (breast cancer) | 15 - 30 | |

| HeLa (cervical cancer) | 33 - 48 |

Detailed Experimental Protocols

The following are standard, detailed methodologies for key experiments that would be essential for evaluating the anticancer potential of this compound.

Synthesis of this compound

A common method for the synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with an amine.

-

Materials: 2-chlorophenyl isothiocyanate, Aniline, Dry acetone or Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2-chlorophenyl isothiocyanate (1 equivalent) in dry acetone.

-

To this solution, add a solution of aniline (1 equivalent) in dry acetone dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Materials: Cancer cell lines, cell culture medium, 96-well plates, this compound stock solution (in DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilizing agent (e.g., DMSO).

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials: Cancer cell lines, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, Flow cytometer.

-

Procedure:

-

Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.[3]

-

Materials: Cancer cell lines, 6-well plates, this compound, Ethanol (70%, ice-cold), Propidium Iodide (PI) staining solution with RNase A.

-

Procedure:

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[4]

-

Conclusion

While direct experimental evidence for the anticancer activity of this compound is not yet prevalent in the scientific literature, the extensive research on its structural analogs provides a strong foundation for future investigation. It is hypothesized to be a promising anticancer agent that likely acts by inducing apoptosis via the intrinsic pathway and causing cell cycle arrest. The experimental protocols detailed in this whitepaper provide a clear roadmap for the comprehensive evaluation of its efficacy and mechanism of action. Further studies are warranted to elucidate the specific molecular targets and to validate the therapeutic potential of this compound in preclinical models of cancer.

References

An In-depth Technical Guide to the Chemical Properties of 1-(2-Chlorophenyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Chlorophenyl)-3-phenylthiourea is a disubstituted thiourea derivative with the chemical formula C₁₃H₁₁ClN₂S. Thiourea and its derivatives are a class of compounds with a broad spectrum of biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. These compounds have been investigated for their potential as antimicrobial, anticancer, antiviral, and enzyme inhibitory agents. This technical guide provides a comprehensive overview of the known chemical and biological properties of this compound, including its physical characteristics, synthesis, and biological activities, supported by experimental protocols and data analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁ClN₂S | --- |

| Molecular Weight | 262.76 g/mol | --- |

| CAS Number | 1932-36-1 | --- |

| Melting Point | 156 °C | [1] |

| Boiling Point (Predicted) | 371.4 ± 44.0 °C | [1] |

| Density (Predicted) | 1.385 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 12.05 ± 0.70 | [1] |

| XlogP (Predicted) | 3.3 | [2] |

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

A general and adaptable method for the synthesis of this compound involves the reaction of 2-chloroaniline with phenyl isothiocyanate. This reaction is a standard procedure for the preparation of N,N'-disubstituted thioureas.

Materials:

-

2-Chloroaniline

-

Phenyl isothiocyanate

-

Ethanol (or another suitable solvent like acetone)

-

Hydrochloric acid (optional, for salt formation and purification)

-

Ammonium thiocyanate (alternative for in-situ generation of isothiocyanate)

Procedure:

-

Dissolve 2-chloroaniline (1 equivalent) in a suitable solvent such as ethanol in a round-bottom flask.

-

Add phenyl isothiocyanate (1 equivalent) to the solution.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution upon cooling.

-

The solid product is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

An alternative method involves the reaction of 2-chloroaniline hydrochloride with ammonium thiocyanate in an aqueous solution, followed by heating to induce the formation of the thiourea derivative.[3]

Characterization

The structural confirmation of synthesized this compound is typically achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the 2-chlorophenyl and phenyl rings, as well as signals for the N-H protons of the thiourea moiety. In a related compound, o-chlorophenylthiourea, signals for the -NH and -NH₂ protons were observed.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms in the aromatic rings and the thiocarbonyl carbon (C=S), which typically appears in the downfield region of the spectrum.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations, C-N stretching, C=S stretching (thiocarbonyl group), and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The predicted monoisotopic mass for C₁₃H₁₁ClN₂S is 262.03314 Da.[2]

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the broader class of phenylthiourea derivatives has been extensively studied and shown to possess a range of biological activities.

Antimicrobial Activity

Thiourea derivatives are known to exhibit significant antimicrobial properties against a variety of bacterial and fungal strains.[4][5][6] The mechanism of action is believed to involve the disruption of cellular processes and the inhibition of essential enzymes in microorganisms. The presence of a halogen substituent, such as the chlorine atom in this compound, is often associated with enhanced antimicrobial potency.

Cytotoxic and Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[2] The proposed mechanisms for their anticancer activity are diverse and can include:

-

Induction of apoptosis (programmed cell death)

-

Cell cycle arrest

-

Inhibition of key enzymes involved in cancer cell proliferation and survival.

For instance, some phenylthiourea derivatives have been shown to inhibit enzymes like EGFR and HER-2 in breast cancer cells.

Enzyme Inhibition

Phenylthiourea and its analogs are well-documented inhibitors of various enzymes. A notable example is the inhibition of phenoloxidase (tyrosinase), a key enzyme in melanin biosynthesis. The inhibition is often competitive, with the thiourea derivative binding to the active site of the enzyme. This inhibitory activity makes these compounds potential candidates for applications in areas such as the control of enzymatic browning in food and as depigmenting agents.

The table below summarizes the cytotoxic activity of some related thiourea derivatives against different cancer cell lines, providing a comparative context for the potential activity of this compound.

| Compound | Cell Line | IC₅₀ (µM) |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | A549 (lung cancer) | 1.53 ± 0.46 |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | HCT-116 (colorectal cancer) | 1.11 ± 0.34 |

| 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea | PC-3 (prostate cancer) | 1.98 ± 1.27 |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | T47D (breast cancer) | 0.44 mM |

Visualizations

Experimental Workflow: Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound.

Synthesis and Characterization Workflow

Hypothesized Signaling Pathway: Enzyme Inhibition

This diagram illustrates the general mechanism of competitive enzyme inhibition, a potential mode of action for this compound.

Competitive Enzyme Inhibition Pathway

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. While comprehensive experimental data for this specific molecule is not widely available, the known properties of the broader class of thiourea derivatives suggest a high probability of significant biological activity. Further research is warranted to fully elucidate its spectral characteristics, synthesize and test a wider range of analogs, and comprehensively evaluate its efficacy and mechanism of action in various biological systems. This in-depth guide serves as a foundational resource for researchers and scientists embarking on the study of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 1-(2-chlorophenyl)-3-phenyl-2-thiourea (C13H11ClN2S) [pubchemlite.lcsb.uni.lu]

- 3. 1-(2-Chlorophenyl)-3-phenyl-2-thiourea [oakwoodchemical.com]

- 4. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sid.ir [sid.ir]

- 6. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Crystal Structure of 1-(2-Chlorophenyl)-3-phenylthiourea

Disclaimer: As of late 2025, a detailed crystal structure for 1-(2-Chlorophenyl)-3-phenylthiourea has not been found in publicly accessible crystallographic databases or peer-reviewed scientific literature. Consequently, this guide provides a comprehensive overview of the anticipated structural characteristics and the established methodologies for the synthesis and crystallographic analysis of closely related phenylthiourea derivatives. The experimental data and protocols presented are based on published studies of analogous compounds and serve as a predictive framework for researchers in drug development and materials science.

Introduction

This compound belongs to the class of N,N'-disubstituted thiourea derivatives, a group of compounds extensively studied for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. The determination of the crystal structure through single-crystal X-ray diffraction is therefore a critical step in understanding their structure-activity relationships and in the rational design of new therapeutic agents.

This whitepaper outlines the probable molecular geometry, potential intermolecular interactions, and the detailed experimental procedures for the synthesis and definitive structural elucidation of this compound.

Predicted Molecular Structure and Crystallographic Parameters

Based on the analysis of structurally similar compounds, such as 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea and various other chlorophenyl-thiourea derivatives, the crystal structure of this compound is expected to exhibit several key features. The central thiourea moiety (–NH–C(S)–NH–) is likely to be planar. The molecule's overall conformation will be determined by the relative orientations of the 2-chlorophenyl and phenyl rings with respect to this central plane.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Chemical Formula | C₁₃H₁₁ClN₂S |

| Formula Weight | 262.76 g/mol |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| Z (molecules per unit cell) | 2 or 4 |

| Hydrogen Bonding | Intermolecular N-H···S hydrogen bonds forming dimers or chains. |

| Molecular Conformation | The phenyl rings are expected to be twisted out of the plane of the thiourea group. |

Experimental Protocols

The following sections detail the standard experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of compounds in this class.

The synthesis of N,N'-disubstituted thioureas is typically achieved through the reaction of an isothiocyanate with a primary amine.

Materials:

-

2-Chloroaniline

-

Phenyl isothiocyanate

-

Ethanol (anhydrous)

-

Hydrochloric acid (HCl)

-

Ammonium thiocyanate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and flask

Procedure:

-

Preparation of 2-Chlorophenyl isothiocyanate (if not commercially available): A common method involves the reaction of 2-chloroaniline with thiophosgene in an inert solvent.

-

Alternative one-pot synthesis: A solution of 2-chloroaniline (0.1 mol) in a mixture of 9 ml of concentrated HCl and 25 ml of water is heated at 60-70°C for one hour.

-

The mixture is then cooled, and ammonium thiocyanate (0.1 mol) is added slowly.

-

The solution is refluxed for approximately 4 hours.

-

After reflux, 20 ml of water is added with continuous stirring to induce crystallization.

-

The resulting solid product is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain single crystals suitable for X-ray diffraction.

The definitive determination of the three-dimensional atomic arrangement is achieved through single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker SMART APEXII)

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å)

-

Low-temperature device (e.g., nitrogen stream)

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector. Data collection strategies are designed to ensure completeness and redundancy of the data.

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares techniques. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Data Presentation

Should the crystal structure be determined, the quantitative data would be presented as follows:

Table 2: Example of Crystal Data and Structure Refinement Parameters

| Parameter | Example Value |

| Empirical formula | C₁₃H₁₁ClN₂S |

| Formula weight | 262.76 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, b = Y.YYYY(Y) Å, c = Z.ZZZZ(Z) Å, β = XX.XX(X)° |

| Volume | XXXX.X(X) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXXX |

| Independent reflections | YYYY [R(int) = 0.XXXX] |

| Completeness to theta | 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | YYYY / 0 / ZZZ |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| Largest diff. peak and hole | X.XXX and -Y.YYY e.Å⁻³ |

**Table 3: Example of Selected Bond Lengths (Å) and Angles (°) **

| Bond | Length (Å) | Angle | Angle (°) |

| S1-C1 | 1.6XX(X) | N1-C1-N2 | 11X.X(X) |

| N1-C1 | 1.3XX(X) | C1-N1-C(phenyl) | 12X.X(X) |

| N2-C1 | 1.3XX(X) | C1-N2-C(chloro) | 12X.X(X) |

| C(ph)-Cl | 1.7XX(X) |

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.

Caption: Workflow for Crystal Structure Determination.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined and published, this guide provides a robust framework for its synthesis and crystallographic analysis based on established methodologies for related compounds. The determination of its solid-state structure will be invaluable for understanding its chemical properties and biological activity, thereby aiding in the development of new therapeutic agents and functional materials. Researchers are encouraged to pursue the crystallographic analysis of this compound to fill the current knowledge gap.

Technical Guide: Spectroscopic and Synthetic Insights into 1-(2-Chlorophenyl)-3-phenylthiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract